molecular formula C10H16O B2982998 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 125642-42-4

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B2982998
CAS No.: 125642-42-4
M. Wt: 152.237
InChI Key: PYQCGQHFAGNIQX-UHFFFAOYSA-N
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Description

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a rigid, strained cage structure. The tert-butyl substituent at the 3-position and the aldehyde group at the 1-position confer unique chemical and physical properties. Key findings include:

  • High C-H Bond Dissociation Energy (BDE): The bridgehead C-H bond in 3-tert-butylbicyclo[1.1.1]pentane exhibits a BDE of 109.7 ± 3.3 kcal/mol, significantly higher than tertiary C-H bonds in less strained systems like isobutane (96.5 kcal/mol) . This exceptional stability arises from the sp³-sp² hybridized bridgehead carbon and steric constraints.
  • Applications: BCP derivatives are widely used as bioisosteres for phenyl, tert-butyl, and alkyne groups in drug design and materials science due to their compact, three-dimensional geometry . The aldehyde functional group in this compound makes it a versatile intermediate for synthesizing amines, alcohols, and other derivatives.

Properties

IUPAC Name

3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQCGQHFAGNIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125642-42-4
Record name 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a between a suitable diene and a dienophile, followed by hydrogenation to reduce any double bonds.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The final step involves the formylation of the bicyclo[1.1.1]pentane core to introduce the aldehyde functional group. This can be achieved using a Vilsmeier-Haack reaction, where the compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification methods such as distillation or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the tert-butyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Tert-butylbicyclo[1.1.1]pentane-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, the compound may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde with similar BCP derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound -CHO at C1, -tBu at C3 C₁₁H₁₆O High BDE (109.7 kcal/mol); synthetic intermediate for pharmaceuticals
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde -CHO at C1, -CF₃ at C3 C₇H₇F₃O Enhanced electrophilicity due to -CF₃ group; potential fluorinated drug candidate
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid -COOH at C1, -tBu at C3 C₁₀H₁₆O₂ Lower reactivity compared to aldehyde; used in polymer chemistry
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid -COOH at C1, -CH₂OBn at C3 C₁₄H₁₆O₃ Protective group strategy for further functionalization
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid Hydrochloride -NH₂ at C3, -CH₂COOH at C1 C₇H₁₂ClNO₂ Bioactive scaffold in medicinal chemistry

Reactivity and Stability

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and oxidations, whereas the carboxylic acid derivative (CAS 132663-73-1) is more suited for esterification or amidation .
  • Amino Derivatives: Compounds like 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride are prioritized in peptide mimetics due to their ability to mimic natural amino acids while reducing conformational flexibility .

Biological Activity

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a tert-butyl group and an aldehyde functional group, which contribute to its chemical reactivity and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}O
  • Structural Characteristics : The bicyclo[1.1.1]pentane framework provides rigidity, while the tert-butyl group enhances hydrophobicity, potentially influencing interactions with biological membranes .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory agent and its role in antimicrobial activity.

Anti-inflammatory Properties

A study on bicyclo[1.1.1]pentane derivatives demonstrated that compounds with similar structural motifs could effectively modulate inflammatory responses. Specifically, BCP-containing lipoxin A4 mimetics showed significant anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNFα and MCP-1 in human monocyte cell lines .

Key Findings :

  • BCP-sLXms (bicyclo[1.1.1]pentane-containing synthetic lipoxin A4 mimetics) exhibited IC50_{50} values in the picomolar range, indicating high potency against LPS-induced NFκB activity .
  • These compounds were synthesized using asymmetric methods, showcasing the versatility of bicyclic structures in drug design.

Antimicrobial Activity

The incorporation of this compound into peptide sequences has shown promising results in enhancing antimicrobial properties. Peptides containing this bicyclic moiety displayed increased membrane-disturbing effects due to their high hydrophobicity, which is crucial for penetrating bacterial membranes .

Research Insights :

  • The substitution of aromatic residues with 3-tert-butylbicyclo[1.1.1]pentane significantly improved the antimicrobial activity of linear peptides.
  • Cyclization of these peptides further enhanced their bioactivity, suggesting that structural modifications can lead to improved therapeutic profiles.

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of the bicyclo framework through Grignard reactions.
  • Introduction of the tert-butyl group and aldehyde functionality via controlled chemical reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Summary

Activity Type Effect Reference
Anti-inflammatorySignificant reduction in pro-inflammatory cytokines
AntimicrobialEnhanced activity in peptide formulations

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde, and how do reaction conditions influence yield?

  • The compound can be synthesized via photochemical methods, analogous to the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. Key steps include [1.1.1]propellane opening with tert-butyl groups under UV irradiation, followed by oxidation to the aldehyde . Optimization involves controlling light intensity, solvent polarity (e.g., THF or acetonitrile), and temperature to minimize side reactions like over-oxidation. Yields typically range from 40–60% in small-scale reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the bicyclo[1.1.1]pentane scaffold and tert-butyl substitution. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the tert-butyl group shows a sharp singlet at δ 1.1–1.3 ppm .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C11H16O requires 164.1201 g/mol). Fragmentation patterns help distinguish the bicyclic core from isomeric structures.

Q. How does the steric environment of the bicyclo[1.1.1]pentane scaffold affect the stability of the aldehyde group?

  • The rigid bicyclic structure imposes significant steric hindrance, stabilizing the aldehyde against nucleophilic attack. However, prolonged storage in protic solvents or under acidic conditions can lead to hydration or dimerization. Stability studies recommend storage at –20°C under inert gas .

Advanced Research Questions

Q. What experimental approaches are used to determine the C-H bond dissociation energy (BDE) of 3-tert-butylbicyclo[1.1.1]pentane derivatives?

  • Gas-phase acidity measurements via Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry or equilibrium methods in solution (e.g., using kinetic isotope effects) provide BDE values. For 3-tert-butylbicyclo[1.1.1]pentane, the bridgehead C-H BDE was experimentally determined as ~100 kcal/mol, reflecting strain-induced destabilization . Computational studies (DFT/B3LYP) corroborate these values, highlighting hyperconjugative interactions.

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